(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid: A Technical Guide for Advanced Research
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid: A Technical Guide for Advanced Research
Introduction
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is a versatile organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive boronic acid moiety appended to an indanone scaffold, makes it a valuable building block for the synthesis of complex organic molecules. Boronic acids, in general, are recognized for their stability, low toxicity, and diverse reactivity, serving as key intermediates in a multitude of chemical transformations.[1][2][3] This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid, tailored for researchers, scientists, and professionals in drug development.
The presence of both a ketone and a boronic acid group on the same molecule presents both opportunities and challenges in synthetic chemistry. The ketone functionality can participate in a variety of reactions, including reductions, aldol condensations, and reductive aminations, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This dual functionality allows for the sequential or sometimes simultaneous modification of the molecule at different positions, enabling the construction of diverse molecular architectures.[7] The strategic incorporation of this building block has been instrumental in the development of novel therapeutic agents and functional materials.[3][8]
This document will delve into the core chemical characteristics of (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid, offering insights into its stability, reactivity, and spectral properties. Furthermore, it will provide detailed protocols for its synthesis and its application in key chemical reactions, supported by authoritative references to ensure scientific rigor.
Physicochemical Properties
Understanding the fundamental physicochemical properties of (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is crucial for its effective handling, storage, and application in synthesis.
Structure and Stability
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid possesses a planar indanone core with a boronic acid group at the 5-position. The boronic acid functional group consists of a boron atom bonded to two hydroxyl groups and a carbon atom of the aromatic ring.[9] Boronic acids are known to be relatively stable, air- and moisture-tolerant compounds, which facilitates their handling in a laboratory setting.[1] However, like other boronic acids, it can undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine. This process is typically reversible upon the addition of water.
The presence of the ketone group within the five-membered ring introduces a site for potential intramolecular interactions, although the rigidity of the indanone scaffold likely minimizes this. The stability of arylboronic acids can be influenced by the electronic nature of substituents on the aromatic ring.[10] The electron-withdrawing nature of the ketone group can impact the Lewis acidity of the boron atom and its reactivity in coupling reactions. It is generally recommended to store (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid in a cool, dry place to minimize degradation.
Spectral Data
Spectroscopic techniques are indispensable for the characterization and purity assessment of (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid.
| Property | Value |
| Molecular Formula | C9H9BO3[11] |
| Molecular Weight | 176.06 g/mol [11] |
| Appearance | Typically a white to off-white solid |
| 1H NMR (DMSO-d6, δ) | Signals corresponding to aromatic and aliphatic protons of the indanone core, and a broad singlet for the B(OH)2 protons. |
| 13C NMR (DMSO-d6, δ) | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the indanone structure. |
| 11B NMR (DMSO-d6, δ) | A characteristic signal for the trigonal boronic acid. |
Note: Specific chemical shifts can vary depending on the solvent and concentration. Experimental determination is recommended for precise characterization.
Solubility and pKa
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid exhibits moderate solubility in many organic solvents, such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran (THF). Its solubility in water is generally low but can be increased in basic aqueous solutions due to the formation of the boronate anion.
Boronic acids are weak Lewis acids.[1][9] The pKa of a typical arylboronic acid is around 9.[9] In aqueous solution, the boronic acid exists in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form.[1] This equilibrium is pH-dependent and plays a critical role in many of its reactions, particularly in Suzuki-Miyaura couplings where the formation of the boronate is a key step in the catalytic cycle.[6]
Synthesis and Handling
The synthesis of (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid can be achieved through several established methods for the preparation of arylboronic acids.
Synthetic Routes
A common and effective method involves the use of a halogenated precursor, typically 5-bromo-2,3-dihydro-1H-inden-1-one. This precursor can be converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate, or through a palladium-catalyzed borylation reaction (Miyaura borylation) with a diboron reagent.[1][9]
Example Protocol: Synthesis via Lithium-Halogen Exchange
This protocol outlines a general procedure for the synthesis of (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid from 5-bromo-2,3-dihydro-1H-inden-1-one.
Materials:
-
5-bromo-2,3-dihydro-1H-inden-1-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 5-bromo-2,3-dihydro-1H-inden-1-one in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium solution dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is typically monitored by TLC or LC-MS to ensure complete consumption of the starting material.
-
Borylation: To the resulting aryllithium species, add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by carefully adding aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid as a solid.
Handling and Storage
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. As with many boronic acids, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a refrigerator to prevent degradation over time.
Reactivity and Applications
The dual functionality of (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid opens up a wide range of synthetic possibilities.
Suzuki-Miyaura Cross-Coupling
The most prominent application of (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate.[4][5] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.[4] The ketone functionality is generally well-tolerated under Suzuki coupling conditions.[12]
Workflow for a Typical Suzuki-Miyaura Coupling
Caption: Interplay of chemical properties and synthetic applications.
Conclusion
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is a highly valuable and versatile building block for advanced organic synthesis. Its unique combination of a reactive boronic acid and a modifiable ketone on a rigid indanone scaffold provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development, particularly in the pursuit of novel therapeutics and functional materials. The methodologies and insights presented in this guide are intended to empower researchers to harness the full potential of this important chemical entity.
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